(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFTFDMIONXGA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 4-Methylpyrimidin-2-amine as a Key Intermediate
A common precursor in the synthesis is 5-bromo-4-methylpyrimidin-2-amine, which is prepared by selective bromination of 2-amino-4-methylpyrimidine using N-bromosuccinimide (NBS) in chloroform under dark conditions. This reaction proceeds with high yield (81–99%) depending on conditions such as temperature, time, and solvent choice.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 99 | NBS in chloroform, 15 h, dark | Stirred, then washed with NaOH and NaCl, dried and filtered |
| 91 | NBS in chloroform, 2 h, 20 °C | Solvent removal under vacuum, water wash, filtered |
| 86 | NBS in chloroform, 18 h, dark | Dilution with DCM, washed with NaOH and brine |
| 81 | NBS in dichloromethane, 16 h, 25 °C, dark | Quenched with DCM and NaOH, washed, dried |
This halogenation step is crucial as the bromo substituent at the 5-position enables subsequent nucleophilic substitution or cross-coupling reactions to introduce the ethan-1-amine moiety or its precursors.
Coupling and Amide Bond Formation
In related synthetic pathways, coupling of amines with carboxylic acids or acid derivatives is performed to form amide bonds. This step requires careful control to suppress by-products and improve yields. For example, portionwise addition of coupling reagents and bases to a mixture of amine and acid components has been shown to significantly enhance product purity and yield (up to 89% overall yield with >98% purity).
Stereoselective Introduction of the Chiral Amine Side Chain
The chiral center at the ethanamine side chain is introduced via stereoselective amination methods. Recent advances in enzymatic and chemoenzymatic cascades employing amine transaminases (ATAs) have enabled efficient one-pot synthesis of chiral amines with high enantiomeric excess (>90% ee) and good yields (>60%). These methods utilize racemic substrates converted to optically pure products through enzymatic resolution or asymmetric synthesis.
For example, enzymatic amination of ketones or aldehydes with isopropylamine as an amino donor catalyzed by (R)- or (S)-selective ATAs can yield the desired chiral amines with excellent stereocontrol. This biocatalytic approach is advantageous due to mild reaction conditions, environmental friendliness, and scalability.
Optimized Synthetic Route Example (Based on Literature)
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| 1 | Bromination of 2-amino-4-methylpyrimidine with NBS in chloroform, dark, 15 h | 91–99 | Formation of 5-bromo-4-methylpyrimidin-2-amine |
| 2 | Nucleophilic substitution or Suzuki coupling to introduce ethanamine precursor | Variable | Depends on coupling partner and catalyst |
| 3 | Enzymatic or chemical stereoselective amination of ketone intermediate | >90% ee, >60% yield | Use of amine transaminases for chiral amine formation |
| 4 | Purification by crystallization or chromatography | — | To achieve >98% purity |
This route highlights the integration of classical organic synthesis with modern biocatalytic methods to achieve the target compound efficiently.
Research Findings and Analytical Data
- NMR Spectroscopy: Changes in chemical shifts in the proton NMR spectrum confirm successful substitution on the pyrimidine ring and the presence of the chiral ethanamine side chain.
- LC-MS: Molecular ion peaks consistent with the expected mass of intermediates and final products validate the synthesis steps.
- Purity: High-performance liquid chromatography (HPLC) analysis confirms purity levels exceeding 98% for the final compound after optimized purification.
- Enantiomeric Excess: Chiral HPLC or enzymatic assays confirm high stereochemical purity (>90% ee) when enzymatic amination is employed.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, or other leaving groups can facilitate substitution reactions.
Major Products Formed
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the original groups.
Scientific Research Applications
The compound (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine , with the CAS number 1704940-90-8, is a versatile small molecule scaffold that has gained attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, and provides a detailed overview of relevant case studies and findings.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, where it serves as a scaffold for designing new pharmaceutical agents. Its structural properties allow it to interact with various biological targets.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the pyrimidine moiety have led to compounds that inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant cytotoxic activity against breast cancer cells, suggesting potential for further development as anticancer drugs.
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for conditions such as depression and anxiety.
Case Study: Antidepressant Activity
In preclinical studies, this compound derivatives were evaluated for their antidepressant-like effects in animal models. Results indicated that certain modifications enhanced serotonin receptor affinity, leading to improved efficacy in reducing depressive behaviors.
Antimicrobial Activity
Another area of research involves the antimicrobial properties of this compound. Studies have shown that specific derivatives possess activity against various bacterial strains, making them potential candidates for new antibiotic therapies.
Case Study: Antibiotic Development
A recent investigation focused on synthesizing analogs of this compound and assessing their antibacterial activity against resistant strains of Staphylococcus aureus. The findings revealed promising results, indicating that these compounds could be developed into novel antibiotics.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes or Receptors: The compound may bind to enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine with key analogs:
Key Observations :
- Halogen Substitution : The chloro analog (C₆H₉ClN₃) has a higher molecular weight (158.61 g/mol) and altered electronic properties, which may influence reactivity in cross-coupling reactions .
- Heterocyclic Variations : Replacing pyrimidine with thiazole (as in the thiazol-5-yl analog) introduces sulfur into the aromatic system, altering hydrogen-bonding capacity and target selectivity .
Biological Activity
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, a compound belonging to the pyrimidine class, has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and applications based on recent research findings.
The molecular formula for this compound is , with a molecular weight of approximately 134.17 g/mol. It is characterized by a pyrimidine ring substituted with a methyl group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Binding to Enzymes and Receptors : The compound can modulate the activity of specific enzymes or receptors, influencing various biochemical pathways. This interaction may lead to therapeutic effects such as anti-inflammatory and anticancer activities .
- Inhibition of Pathways : It has been reported to inhibit pathways associated with inflammation and cancer progression by targeting key signaling molecules, including NF-κB and various kinases .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colorectal) | 0.1 - 1 | Inhibition of PI3Kα/β/γ/δ |
| A549 (Lung) | 0.05 | Induction of apoptosis |
| HL60 (Leukemia) | 0.025 | Decreased v-Src activity |
These results suggest that the compound may serve as a promising candidate for further development in anticancer therapies .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF and IL-6 in activated immune cells, thereby mitigating inflammatory responses .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good bioavailability:
- Log P : 0.55 (indicating moderate lipophilicity)
- Solubility : Highly soluble in water (up to 25.6 mg/ml)
These properties enhance its potential for therapeutic applications, allowing for effective absorption and distribution within biological systems .
Case Studies
Several case studies have investigated the effects of this compound:
- Neuroprotection in Animal Models : In models of neuroinflammation, the compound reduced neuronal apoptosis and inflammation markers, suggesting neuroprotective properties .
- Tumor Growth Inhibition : In vivo studies demonstrated that administration of the compound significantly inhibited tumor growth in xenograft models, supporting its role as an anticancer agent .
Q & A
Q. Example Protocol :
Synthesize 5-bromo-4-methylpyrimidine.
Perform Buchwald-Hartwig amination with (R)-ethylamine.
Purify via column chromatography (polar solvents).
(Advanced) How can regioselectivity challenges during pyrimidine functionalization be mitigated?
Regioselectivity issues arise due to competing reaction sites on the pyrimidine ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., trimethylammonium) to control substitution positions.
- Protecting groups : Temporarily block reactive sites (e.g., NH2) to favor desired substitution (see for analogous protection strategies).
- Microwave-assisted synthesis : Enhance reaction specificity through controlled heating .
(Advanced) How should researchers address contradictory bioactivity data across studies?
Discrepancies may stem from:
- Purity variations : Validate compound purity via HPLC (>98%) and HRMS (e.g., methods in ).
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors if studying kinase inhibition).
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
(Advanced) What analytical techniques are critical for characterizing this compound in metabolic studies?
- LC-MS/MS : Quantify metabolites in biological matrices.
- NMR spectroscopy : Track structural changes (e.g., 1H/13C NMR in ).
- Stable isotope labeling : Use deuterated analogs to trace metabolic pathways.
- Microsomal assays : Evaluate hepatic stability using human liver microsomes (HLM) .
(Basic) How can researchers verify enantiomeric purity post-synthesis?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients.
- Polarimetry : Compare optical rotation with literature values (e.g., reports optical data for similar amines).
- X-ray crystallography : Resolve ambiguous cases () .
(Advanced) What computational tools aid in predicting the compound’s physicochemical properties?
- DFT calculations : Optimize geometry and predict NMR/IR spectra (software: Gaussian, ORCA).
- Molecular docking : Assess binding modes with targets (e.g., pyrimidine-binding enzymes) using AutoDock Vina.
- LogP prediction : Use SwissADME or MarvinSuite to estimate lipophilicity for pharmacokinetic profiling .
(Advanced) How to optimize crystallization for structural studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
